molecular formula C9H8N2O2 B15071278 1-Oxoisoindoline-5-carboxamide

1-Oxoisoindoline-5-carboxamide

Cat. No.: B15071278
M. Wt: 176.17 g/mol
InChI Key: WNOMNVMWZAPUOQ-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an isoindoline core with a carboxamide group at the 5-position and a keto group at the 1-position. This unique structure imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction involving 2-formylbenzoic acids, amines, and isocyanides . This reaction is efficient and provides a straightforward approach to obtaining the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction, due to its efficiency and simplicity, is often employed in industrial settings. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Oxoisoindoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto and carboxamide functional groups, which are reactive sites in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.

Scientific Research Applications

1-Oxoisoindoline-5-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:

Mechanism of Action

The mechanism of action of 1-Oxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative damage to cellular components .

Comparison with Similar Compounds

1-Oxoisoindoline-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13)

InChI Key

WNOMNVMWZAPUOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1

Origin of Product

United States

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